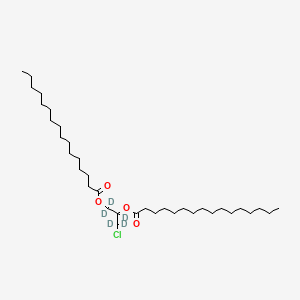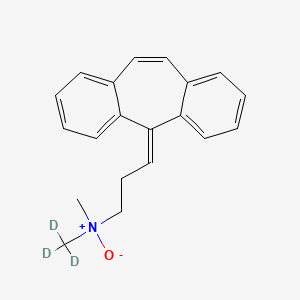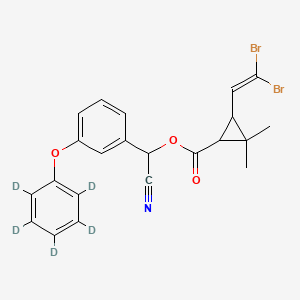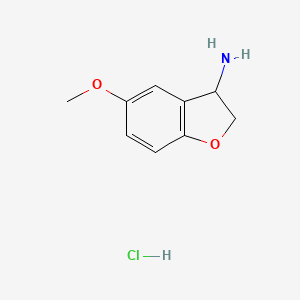![molecular formula C9H17N3O2 B563442 5-[4-(乙基氨基)丁基]乙内酰脲 CAS No. 805946-35-4](/img/structure/B563442.png)
5-[4-(乙基氨基)丁基]乙内酰脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Ethylamino)butyl]hydantoin is a heterocyclic organic compound with the molecular formula C₉H₁₇N₃O₂ and a molecular weight of 199.25 g/mol . It belongs to the class of hydantoins, which are five-membered ring compounds containing two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4 . Hydantoins are known for their diverse biological activities and are used in various scientific and industrial applications .
科学研究应用
5-[4-(Ethylamino)butyl]hydantoin has several scientific research applications:
作用机制
Target of Action
The primary target of 5-[4-(Ethylamino)butyl]hydantoin is currently unknown. This compound is a derivative of hydantoin, which is a class of compounds known to have various biological activities
Mode of Action
Hydantoins, in general, are known to interact with their targets by binding to specific sites, leading to changes in the target’s function
Biochemical Pathways
Given that it is a derivative of hydantoin, it may potentially affect similar pathways as other hydantoins . .
Result of Action
As a derivative of hydantoin, it may share some of the effects of other hydantoins, which include various biological activities . .
准备方法
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing hydantoins, including 5-[4-(Ethylamino)butyl]hydantoin, is the Bucherer–Bergs reaction . This reaction involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide in aqueous ethanol at 60–70°C . The reaction produces hydantoins directly, and it works well for both aliphatic and aromatic aldehydes or ketones .
Another method involves the use of isocyanates and urea derivatives to form hydantoins . This approach is particularly useful for synthesizing 5,5-disubstituted hydantoins . Additionally, metal-catalyzed procedures and tandem α-alkylation/cyclization methods have been developed for the efficient synthesis of hydantoins .
Industrial Production Methods
Industrial production of hydantoins typically involves large-scale application of the Bucherer–Bergs reaction due to its simplicity and efficiency . The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the process .
化学反应分析
Types of Reactions
5-[4-(Ethylamino)butyl]hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 5-[4-(Ethylamino)butyl]hydantoin.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted hydantoin derivatives depending on the nucleophile used.
属性
IUPAC Name |
5-[4-(ethylamino)butyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-10-6-4-3-5-7-8(13)12-9(14)11-7/h7,10H,2-6H2,1H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBLMJDEKGTIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCC1C(=O)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661952 |
Source


|
| Record name | 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805946-35-4 |
Source


|
| Record name | 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
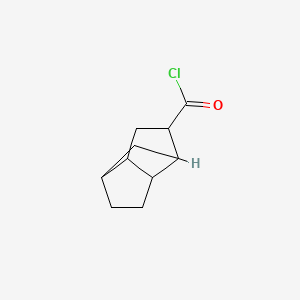
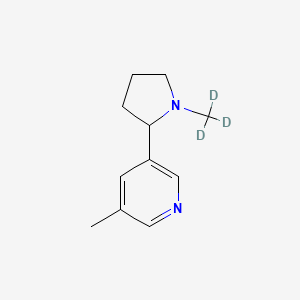
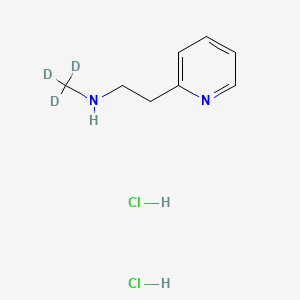
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
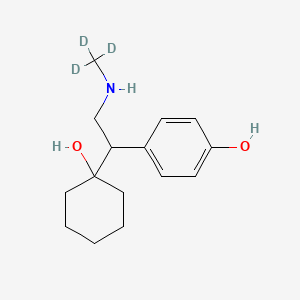
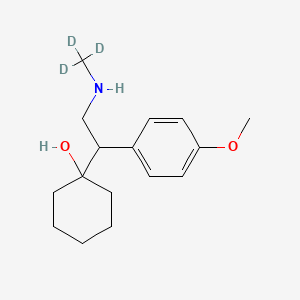

![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/new.no-structure.jpg)
